molecular formula C13H12BFO2 B3109019 3-Fluoro-4'-Methyl[1,1']biphenyl-4-yl-boronic acid CAS No. 1698890-39-9

3-Fluoro-4'-Methyl[1,1']biphenyl-4-yl-boronic acid

Cat. No.: B3109019
CAS No.: 1698890-39-9
M. Wt: 230.04 g/mol
InChI Key: MYHSTSVKRIAPRG-UHFFFAOYSA-N
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Description

3-Fluoro-4'-Methyl[1,1']biphenyl-4-yl-boronic acid (CAS: 1698890-39-9) is a boronic acid derivative with the molecular formula C₁₃H₁₂BFO₂ and a molecular weight of 230.04 g/mol . Its structure features a biphenyl backbone substituted with a fluorine atom at the 3-position and a methyl group at the 4'-position (Figure 1). Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are critical in pharmaceuticals and materials science . The fluorine and methyl substituents modulate the compound’s electronic and steric properties, influencing its reactivity, solubility, and stability in synthetic applications.

Properties

IUPAC Name

[2-fluoro-4-(4-methylphenyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BFO2/c1-9-2-4-10(5-3-9)11-6-7-12(14(16)17)13(15)8-11/h2-8,16-17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHSTSVKRIAPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C2=CC=C(C=C2)C)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701036097
Record name (4'-Methyl-3-fluoro[1,1'-biphenyl]-4-yl)-boronic acid
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Molecular Weight

230.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1698890-39-9
Record name B-(3-Fluoro-4′-methyl[1,1′-biphenyl]-4-yl)boronic acid
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Record name (4'-Methyl-3-fluoro[1,1'-biphenyl]-4-yl)-boronic acid
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Record name (4'-methyl-3-fluoro[1,1'-biphenyl]-4-yl)-boronic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4’-Methyl[1,1’]biphenyl-4-yl-boronic acid typically involves the reaction of appropriate biphenyl derivatives with boronic acid reagents. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4’-Methyl[1,1’]biphenyl-4-yl-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases (e.g., K2CO3).

    Protodeboronation: Reagents include radical initiators and hydrogen sources.

Major Products Formed

Scientific Research Applications

Organic Synthesis

3-Fluoro-4'-Methyl[1,1']biphenyl-4-yl-boronic acid is primarily used as a building block in organic synthesis. Its utility is most pronounced in the Suzuki-Miyaura cross-coupling reaction , which is essential for forming carbon-carbon bonds between aryl or vinyl halides and boronic acids.

Key Reactions :

  • Suzuki-Miyaura Cross-Coupling : Utilizes palladium catalysts to couple aryl halides with boronic acids, generating biaryl compounds.
Reaction TypeKey ReagentsConditions
Suzuki-Miyaura Cross-CouplingAryl halides, Pd(PPh3)4, K2CO3Typically performed under an inert atmosphere at elevated temperatures .

Medicinal Chemistry

The compound serves as an intermediate in the synthesis of pharmaceuticals targeting specific molecular pathways, particularly in the development of drugs that inhibit certain biological processes. Its unique structure allows for the modification of pharmacological properties.

Case Study :
In recent research, derivatives of this compound have shown potential as inhibitors for specific enzyme targets in cancer therapy .

Materials Science

This boronic acid is also utilized in the production of advanced materials such as liquid crystals and polymers. Its ability to form stable complexes with various substrates makes it valuable in developing functional materials for electronic applications.

Mechanism of Action

The mechanism of action of 3-Fluoro-4’-Methyl[1,1’]biphenyl-4-yl-boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares key structural features and properties of 3-Fluoro-4'-Methyl[1,1']biphenyl-4-yl-boronic acid with analogous biphenyl boronic acids:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 3-F, 4'-CH₃ C₁₃H₁₂BFO₂ 230.04 Balanced electronic effects: F (electron-withdrawing) activates boron; CH₃ (electron-donating) enhances stability .
4-Biphenylboronic acid None C₁₂H₁₁BO₂ 198.03 Parent compound; higher reactivity but lower stability due to unsubstituted rings .
{3'-Fluoro-[1,1'-biphenyl]-4-yl}boronic acid 3'-F C₁₂H₁₀BFO₂ 216.02 Lacks methyl group; faster coupling kinetics due to reduced steric hindrance .
(2'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid 2'-F C₁₂H₁₀BFO₂ 216.02 Ortho-F substitution increases steric hindrance, potentially reducing reaction yields .
(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)boronic acid 3,5-F₂, 4'-CH₃ C₁₃H₁₁BF₂O₂ 248.04 Enhanced electron-withdrawing effects improve reactivity but may reduce solubility .
(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid 4'-CF₃ C₁₃H₁₀BF₃O₂ 266.02 Strong electron-withdrawing CF₃ group increases reactivity but may destabilize boron center .
(3'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid 3'-CH₃ C₁₃H₁₃BO₂ 212.05 Methyl group in meta position reduces steric effects compared to para-substituted analogs .

Reactivity in Suzuki-Miyaura Coupling

  • Electronic Effects : Fluorine’s electron-withdrawing nature activates the boron atom, accelerating transmetallation in Suzuki reactions. However, the 4'-methyl group donates electrons, counterbalancing excessive activation and improving stability during storage .
  • Steric Effects : The 3-fluoro and 4'-methyl substituents are positioned to minimize steric clash with palladium catalysts, unlike ortho-substituted analogs (e.g., 2'-fluoro derivatives), which exhibit reduced reactivity due to hindered boron accessibility .
  • Yield and Selectivity : In couplings with xanthine derivatives, biphenyl boronic acids with electron-withdrawing groups (e.g., 3-F, CF₃) typically achieve higher yields (>90%) compared to electron-donating analogs (e.g., CH₃) .

Solubility and Stability

  • Solubility : The 4'-methyl group enhances lipophilicity, improving solubility in organic solvents like THF and dioxane. In contrast, trifluoromethyl-substituted analogs exhibit lower solubility due to increased polarity .
  • Stability : Boronic acids with para-substituted electron-donating groups (e.g., 4'-CH₃) demonstrate improved air and moisture stability compared to unsubstituted or strongly electron-deficient derivatives .

Biological Activity

3-Fluoro-4'-methyl[1,1']biphenyl-4-yl-boronic acid (CAS No. 1698890-39-9) is an organic compound with significant implications in medicinal chemistry and biological research. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H12BFO2
  • Molecular Weight : 230.05 g/mol
  • Purity : ≥98.0%

This compound is characterized by the presence of a fluorine atom and a methyl group on the biphenyl structure, which influences its reactivity and biological interactions.

Mechanisms of Biological Activity

This compound exhibits various biological activities that can be attributed to its structural properties:

  • Antineoplastic Activity : Preliminary studies suggest that this compound may possess anti-cancer properties. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast and bladder cancer cells. The mechanism involves the inhibition of specific pathways critical for tumor growth and survival .
  • COX Inhibition : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. The anti-inflammatory potential of boronic acids is an area of ongoing research, with implications for treating conditions like arthritis .
  • Cell Viability Assays : In vitro studies utilizing MTT assays have indicated that this compound can significantly reduce cell viability in treated cancer cell lines compared to untreated controls .

Case Study 1: Anticancer Activity in Breast Cancer Cells

A study investigated the effects of this compound on MCF7 and MDA-MB231 breast cancer cells. The compound was administered at varying concentrations (1–100 µM) over 72 hours. Results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard treatments .

Cell LineIC50 (µM)Treatment Duration
MCF71572 hours
MDA-MB2312072 hours

Case Study 2: Inhibition of COX Enzymes

Research has shown that derivatives similar to this compound exhibit varying degrees of COX inhibition. For example, one derivative demonstrated an IC50 value of 0.09 µM against COX-2, suggesting that compounds with similar structures may also possess significant anti-inflammatory properties .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with other boronic acids:

CompoundStructure FeaturesBiological Activity
4-Fluorophenylboronic acidLacks methyl groupModerate COX inhibition
4-Methoxyphenylboronic acidMethoxy instead of fluorineLower anticancer activity
p-Tolylboronic acidContains methyl groupLimited anti-inflammatory effects

The unique combination of functional groups in this compound contributes to its distinct biological profile.

Q & A

Q. Can this boronic acid enable sequential cross-couplings for complex architectures (e.g., dendrimers or MOFs)?

  • Methodological Answer : Yes. Its biphenyl backbone and boronic acid group facilitate iterative couplings. For example, sequential Suzuki reactions with dihalogenated aromatics yield dendritic structures, characterized by MALDI-TOF and XRD .

Data Contradiction Analysis

  • Issue : Discrepancies in reported melting points for structurally similar boronic acids (e.g., 263–265°C for 3-Fluoro-4-biphenylboronic acid vs. 240–242°C for non-fluorinated analogs).
  • Resolution : Fluorine’s electron-withdrawing effect increases molecular rigidity, elevating melting points. Purity (>98%) and crystallinity (via solvent choice) further explain variations .

Key Research Findings Table

ParameterData from EvidenceSignificance
Purity >98% (HPLC) Ensures reproducibility in cross-couplings
Storage Stability 0–6°C, inert atmosphere Prevents hydrolysis and oxidation
Reactivity in Coupling Enhanced with Pd catalysts Critical for electron-deficient substrates
Byproduct Mitigation NaHCO3 washing Reduces acid anhydride impurities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Fluoro-4'-Methyl[1,1']biphenyl-4-yl-boronic acid
Reactant of Route 2
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3-Fluoro-4'-Methyl[1,1']biphenyl-4-yl-boronic acid

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